MP-513 (hydrobromide), also known as Teneligliptin hydrobromide, is a potent and long-lasting dipeptidyl peptidase-4 inhibitor primarily utilized in the management of type 2 diabetes mellitus. This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, specifically glucagon-like peptide-1. By preventing the breakdown of these hormones, MP-513 (hydrobromide) enhances insulin secretion and reduces blood glucose levels, making it an effective therapeutic agent in diabetes care .
MP-513 (hydrobromide) is classified as a prescription drug and is recognized for its new active ingredient status. It falls under the category of oral hypoglycemic agents, specifically targeting metabolic pathways associated with glucose regulation. The compound's molecular formula is with a molecular weight of approximately 628.86 g/mol .
The synthesis of MP-513 (hydrobromide) involves several key steps, starting from appropriate chemical precursors. The process typically includes:
The synthesis requires specific reaction conditions such as controlled temperatures, organic solvents, and catalysts to ensure high yield and purity. Industrial production methods are optimized for efficiency and sustainability, often employing continuous flow processes and advanced purification techniques .
The molecular structure of MP-513 (hydrobromide) can be described as follows:
The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and single crystal X-ray diffraction, which confirm its structural identity and purity .
MP-513 (hydrobromide) can undergo several types of chemical reactions:
Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines as nucleophiles. Reaction conditions are tailored to achieve desired transformations while maintaining safety and efficiency.
The reactions can yield derivatives of MP-513 (hydrobromide) that may exhibit different pharmacological properties, thus broadening its potential therapeutic applications.
The mechanism by which MP-513 (hydrobromide) operates involves competitive inhibition of the DPP-4 enzyme. By blocking this enzyme's activity, MP-513 increases levels of active incretin hormones like glucagon-like peptide-1. This elevation leads to enhanced insulin secretion from pancreatic cells and a subsequent reduction in blood glucose levels, effectively managing hyperglycemia in type 2 diabetes patients .
MP-513 (hydrobromide) is typically presented as a white powder. Its physicochemical properties include:
Key chemical properties include:
These properties are critical for understanding how MP-513 behaves in different environments, influencing its efficacy as a therapeutic agent .
MP-513 (hydrobromide) has diverse applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2